(3-Methyl-5-(methylthio)phenyl)boronic acid
Description
Properties
Molecular Formula |
C8H11BO2S |
|---|---|
Molecular Weight |
182.05 g/mol |
IUPAC Name |
(3-methyl-5-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO2S/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5,10-11H,1-2H3 |
InChI Key |
VJSVGRUZOMBEIW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)SC)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Halogen-Lithium Exchange and Borylation
This method leverages bromine-lithium exchange followed by borate ester quenching. For example, 3-bromo-5-(methylthio)toluene undergoes lithium-halogen exchange with n-butyllithium at −78°C in tetrahydrofuran (THF). The resulting aryl lithium intermediate reacts with trimethyl borate (B(OMe)₃), followed by acidic hydrolysis to yield the boronic acid.
Advantages : High functional group tolerance and scalability via flow chemistry.
Miyaura Borylation
A palladium-catalyzed reaction converts aryl halides to boronic acids using bis(pinacolato)diboron (B₂Pin₂). For 3-bromo-5-(methylthio)toluene , the reaction employs Pd(dppf)Cl₂ (1–5 mol%) and potassium acetate (KOAc) in dimethyl sulfoxide (DMSO) at 80°C.
| Component | Quantity |
|---|---|
| Aryl bromide | 1.0 equiv |
| B₂Pin₂ | 1.2 equiv |
| Pd(dppf)Cl₂ | 2 mol% |
| KOAc | 3.0 equiv |
| Solvent | DMSO (0.2 M) |
| Temperature | 80°C, 12 h |
Yield : ~85–92% (extrapolated from analogous substrates).
Transmetallation from Organostannanes
Arylstannanes react with boron tribromide (BBr₃) to form boronic acids. Starting from triisobutyl(3-methyl-5-(methylthio)phenyl)stannane , treatment with BBr₃ in dichloromethane (DCM) at 0°C, followed by hydrolysis, affords the target compound.
- Stannane synthesis via Stille coupling.
- Transmetallation: BBr₃ (1.5 equiv), DCM, 0°C → RT, 2 h.
- Hydrolysis: H₂O, 25°C, 1 h.
Limitations : Requires pre-synthesized stannane, increasing complexity.
Grignard Reagent Approach
Formation of the Grignard reagent from 3-bromo-5-(methylthio)toluene (Mg, THF, 0°C) followed by reaction with trimethyl borate and hydrolysis.
- Mg turnings (3.0 equiv), THF, 0°C → reflux.
- B(OMe)₃ added dropwise, stirred 2 h.
- Hydrolysis: 10% HCl, 0°C.
Yield : ~70–80% (based on phenylboronic acid analogs).
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Yield (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Halogen-Lithium Exchange | n-BuLi, B(OMe)₃ | 85–90 | High | Low-temperature handling |
| Miyaura Borylation | Pd(dppf)Cl₂, B₂Pin₂ | 85–92 | Moderate | Catalyst cost |
| Transmetallation | BBr₃ | 75–80 | Low | Stannane synthesis required |
| Grignard | Mg, B(OMe)₃ | 70–80 | Moderate | Moisture sensitivity |
Critical Considerations
- Electron-Donating Effects : The methylthio group (−SMe) enhances electron density, potentially accelerating metalation steps but requiring careful optimization to avoid over-reactivity.
- Purification : Silica gel chromatography (0–5% ethyl acetate/petroleum ether) is standard, though crystallization may improve purity.
- Stability : Boronic acids are prone to protodeboronation under acidic conditions; storage at −20°C in inert atmospheres is recommended.
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-5-(methylthio)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or specific catalysts.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.
Protodeboronation: Acids (e.g., HCl) or specific catalysts designed for boron removal.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Scientific Research Applications
Chemistry: (3-Methyl-5-(methylthio)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling . These biaryl compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: Boronic acids, including (3-Methyl-5-(methylthio)phenyl)boronic acid, have been explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them useful in the design of protease inhibitors .
Industry: In the industrial sector, boronic acids are used in the production of polymers, sensors, and as building blocks for advanced materials. Their ability to form stable complexes with diols makes them valuable in the development of sensors for glucose and other carbohydrates .
Mechanism of Action
The mechanism by which (3-Methyl-5-(methylthio)phenyl)boronic acid exerts its effects is primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step that is crucial for the formation of the carbon-carbon bond . Additionally, its potential as an enzyme inhibitor involves the formation of a covalent bond with the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (3-Methyl-5-(methylthio)phenyl)boronic acid with structurally analogous boronic acids, focusing on substituent effects, reactivity, solubility, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Position and Electronic Effects The target compound’s 3-methyl-5-(methylthio) substitution creates a meta-para electronic profile distinct from para-substituted analogs like 4-(methylthio)phenylboronic acid . The methylthio group donates electrons via resonance, slightly reducing Lewis acidity compared to electron-withdrawing groups (e.g., -CN, -CF₃) in compounds like (5-Cyanothiophen-2-yl)boronic acid . 3-Fluoro-5-(trifluoromethyl)phenylboronic acid exhibits extreme electron withdrawal, enhancing reactivity in coupling reactions but reducing solubility .
Reactivity in Cross-Coupling Reactions
- The target compound’s moderate steric profile allows efficient participation in Pd-catalyzed Suzuki reactions, as seen in analogous reactions with 4-(methylthio)phenylboronic acid . In contrast, bulky substituents like 2-methylpropyl in B-[3-Methyl-5-(2-methylpropyl)phenyl]boronic acid hinder catalytic activity .
Solubility and Biological Activity Hydrophobic substituents (e.g., -CF₃, -CN) in compounds like (3-Cyano-5-(trifluoromethyl)phenyl)boronic acid reduce aqueous solubility, limiting in vitro applications . Antiproliferative activity is prominent in boronic acids with aromatic extensions (e.g., naphthyl or phenanthrenyl groups), as seen in 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀: 0.1969 µM) . The target compound’s simpler structure may lack such activity but could be optimized for targeted inhibition .
Steric vs. Electronic Trade-offs
- B-[3-Methyl-5-(2-methylpropyl)phenyl]boronic acid demonstrates how steric bulk can impede reactivity despite favorable electronic properties . The target compound balances moderate steric demand with electronic tunability for versatile applications.
Biological Activity
(3-Methyl-5-(methylthio)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is recognized for its potential applications in cancer treatment, antimicrobial activity, and as a tool in biochemical research due to its ability to form reversible covalent bonds with diols.
The molecular formula of (3-Methyl-5-(methylthio)phenyl)boronic acid is C₇H₉BO₂S. It features a boron atom connected to a phenyl ring substituted with a methylthio group and a methyl group, which influences its reactivity and biological interactions.
Biological Activity Overview
Research has highlighted several key areas where (3-Methyl-5-(methylthio)phenyl)boronic acid exhibits significant biological activity:
-
Anticancer Activity :
- Studies have shown that boronic acids can selectively target cancer cells while sparing healthy cells. For instance, compounds similar to (3-Methyl-5-(methylthio)phenyl)boronic acid have demonstrated cytotoxic effects against prostate cancer cells (PC-3), reducing cell viability significantly at concentrations as low as 5 µM .
- The mechanism often involves the inhibition of proteasomes, leading to apoptosis in cancer cells.
-
Antimicrobial Properties :
- Boronic acids, including this compound, have exhibited antimicrobial activity against various pathogens. In vitro studies reported inhibition zones ranging from 7 to 13 mm against bacteria like Staphylococcus aureus and fungi such as Candida albicans .
- The structural features of boronic acids allow them to interfere with bacterial cell wall synthesis and other critical processes.
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
In a controlled study, (3-Methyl-5-(methylthio)phenyl)boronic acid was tested on PC-3 prostate cancer cells. The results showed a dose-dependent decrease in cell viability, with a notable reduction at concentrations of 1 µM and above. The compound's selectivity for cancer cells over normal fibroblast cells was also assessed, revealing a higher survival rate for healthy cells.
| Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |
|---|---|---|
| 0.5 | 75 | 90 |
| 1 | 60 | 85 |
| 2 | 45 | 80 |
| 5 | 33 | 71 |
Case Study 2: Antimicrobial Activity
A series of tests were conducted to evaluate the antimicrobial efficacy of (3-Methyl-5-(methylthio)phenyl)boronic acid against various strains including MRSA and Escherichia coli. The compound showed significant inhibition against these pathogens, suggesting its potential as a therapeutic agent.
| Microorganism | Inhibition Zone Diameter (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Candida albicans | 9 |
The biological activity of (3-Methyl-5-(methylthio)phenyl)boronic acid can be attributed to its ability to form reversible covalent bonds with hydroxyl groups present on proteins and carbohydrates, facilitating targeted delivery and action within biological systems. This property is particularly beneficial in targeting cancer cells that often express higher levels of specific diols on their surfaces.
Q & A
Q. What are the optimal synthetic routes for (3-Methyl-5-(methylthio)phenyl)boronic acid?
The synthesis typically involves Suzuki-Miyaura coupling or halogen-to-boronic acid conversion. For example, brominated precursors like 3-bromo-5-(methylthio)toluene can undergo palladium-catalyzed borylation with bis(pinacolato)diboron. Reaction conditions (e.g., Pd catalysts, bases, solvents) must be optimized to minimize byproducts like debromination or oxidation of the methylthio group . Evidence from analogous trifluoromethylphenylboronic acids suggests that electron-withdrawing substituents (e.g., -CF₃) may require harsher conditions, but methylthio groups are less electron-withdrawing, allowing milder protocols .
Q. How can I characterize the purity of this compound?
Use a combination of analytical methods:
- NMR Spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR. The methylthio (-SCH₃) group typically resonates at δ ~2.5 ppm (¹H) and ~15 ppm (¹³C). Boronic acid protons (B-OH) are often broad or absent due to exchange .
- LC-MS/MS : Detect trace impurities (e.g., residual boronic acid derivatives or halogenated precursors) at ppm levels. A validated LC-MS method with a detection limit <1 ppm, as described for similar boronic acids in pharmaceuticals, is recommended .
- Elemental Analysis : Verify stoichiometry, particularly boron content.
Intermediate Questions
Q. How does the methylthio group influence reactivity in cross-coupling reactions?
The methylthio (-SCH₃) group acts as a mild electron-donating substituent, which can modulate the electronic environment of the phenyl ring. This enhances oxidative stability compared to electron-withdrawing groups (e.g., -CF₃) but may reduce electrophilicity in Suzuki-Miyaura couplings. Computational studies on analogous compounds suggest that steric effects from the methylthio group may slow transmetallation steps, requiring longer reaction times or elevated temperatures .
Q. What are the stability considerations for this compound under different storage conditions?
- Moisture Sensitivity : Boronic acids hydrolyze to boroxines in the presence of water. Store under inert gas (N₂/Ar) at 0–6°C, as indicated for brominated phenylboronic acids .
- Oxidation : The methylthio group may oxidize to sulfoxide/sulfone derivatives under prolonged exposure to air. Use antioxidants like BHT (butylated hydroxytoluene) in storage solutions .
Advanced Research Questions
Q. How can this compound be applied in stimuli-responsive drug delivery systems?
Phenyl boronic acids form dynamic complexes with diols (e.g., glucose), enabling glucose-sensitive hydrogels. The methylthio group could enhance hydrophobic interactions in polymer matrices. For example, copolymerizing this boronic acid with acrylamide monomers may yield hydrogels that release insulin in response to glucose concentration changes, as demonstrated for other boronic acid derivatives .
Q. What computational methods are suitable for predicting mutagenicity risks in boronic acid derivatives?
- QSAR Models : Use quantitative structure-activity relationship (QSAR) tools to assess structural alerts for mutagenicity (e.g., boronic acid moieties).
- Docking Studies : Screen for interactions with microbial enzymes (e.g., leucyl-tRNA synthetase), as boronic acids can inhibit aminoacyl-tRNA synthetases .
- In Silico Toxicity Databases : Cross-reference with platforms like Derek Nexus or OECD Toolbox.
Q. How do substituent effects (methyl vs. methylthio) impact binding to biological targets?
Comparative studies on trifluoromethylphenylboronic acids show that electron-withdrawing groups enhance binding to serine proteases (e.g., thrombin) by polarizing the boron atom. The methylthio group, being less electron-withdrawing, may reduce binding affinity but improve solubility and pharmacokinetic properties. Docking simulations with enzymes like β-lactamase or proteases are recommended to validate this hypothesis .
Contradictions and Challenges
Q. Why do some studies report conflicting data on the acidity of boronic acids with methylthio groups?
Acidity (pKa) depends on solvent polarity and substituent effects. Methylthio groups may lower pKa in polar solvents (e.g., water) due to weak electron donation but raise it in nonpolar media. Discrepancies arise from measurement techniques (e.g., potentiometry vs. NMR titration) and solvent choice. Refer to standardized protocols in ICH guidelines for consistent comparisons .
Q. How to resolve discrepancies in catalytic efficiency when using this compound in coupling reactions?
Optimize:
- Catalyst System : Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.
- Base : Cs₂CO₃ or K₃PO₄ improves yields compared to Na₂CO₃ .
- Solvent : Dioxane/water mixtures (4:1) balance solubility and reactivity.
Safety and Handling
Q. What are the mutagenicity risks associated with this compound?
Boronic acids with brominated or methylthio substituents may trigger PRTR (Pollutant Release and Transfer Register) alerts. Mutagenicity assays (e.g., Ames test) are advised, as impurities like bromomethyl derivatives are flagged as mutagens in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
